molecular formula C17H24N4O5S B2598141 N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N'-[2-(morpholin-4-yl)ethyl]ethanediamide CAS No. 1105205-51-3

N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N'-[2-(morpholin-4-yl)ethyl]ethanediamide

Cat. No.: B2598141
CAS No.: 1105205-51-3
M. Wt: 396.46
InChI Key: LRPRINFMOYYNLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N'-[2-(morpholin-4-yl)ethyl]ethanediamide is a synthetic small molecule designed for advanced chemical biology and drug discovery research. Its structure integrates a 1,2-thiazolidine-1,1-dioxide (sultam) moiety, a privileged scaffold in medicinal chemistry known for its diverse biological activities and relevance in the development of enzyme inhibitors . The molecule is further functionalized with an ethanediamide (oxalamide) linker and a morpholinoethyl side chain, features commonly employed to modulate physicochemical properties and enhance interactions with biological targets. This compound is of significant interest in oncology research, particularly in the exploration of kinase inhibition. The sultam scaffold is recognized as a key pharmacophore in the development of potent anticancer agents . Structurally related sultam-containing molecules have been identified as inhibitors of cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle and prominent targets in cancer therapy . The presence of the oxalamide linker suggests potential for bidentate hydrogen bonding, which can confer high selectivity and affinity for specific ATP-binding pockets in kinase targets. Researchers can utilize this compound as a chemical probe to investigate signaling pathways involved in cell proliferation and to study the mechanism of action of sultam-based therapeutics. Its design makes it a compelling candidate for screening against panels of kinases and for use in structure-activity relationship (SAR) studies aimed at optimizing lead compounds for cancer treatment .

Properties

IUPAC Name

N'-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(2-morpholin-4-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O5S/c22-16(18-6-8-20-9-11-26-12-10-20)17(23)19-14-2-4-15(5-3-14)21-7-1-13-27(21,24)25/h2-5H,1,6-13H2,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRPRINFMOYYNLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)C(=O)NCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N’-[2-(morpholin-4-yl)ethyl]ethanediamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazolidine ring, followed by the introduction of the phenyl group and the morpholine moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the required production volume, cost considerations, and environmental impact. Industrial production methods aim to optimize reaction efficiency, minimize waste, and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N’-[2-(morpholin-4-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The phenyl group can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups attached to the phenyl ring.

Scientific Research Applications

Antioxidant Activity

Research indicates that thiazolidine derivatives exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage associated with various diseases.

Antimicrobial Activity

Thiazolidine derivatives have shown promising antimicrobial effects against both Gram-positive and Gram-negative bacteria. Studies demonstrate that modifications on the phenyl ring can enhance antibacterial potency. For instance, compounds with electron-withdrawing groups have shown high inhibition percentages against pathogens like Staphylococcus aureus.

Antidiabetic Effects

The thiazolidine scaffold is linked to antidiabetic properties. Compounds in this class have been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic models. Investigations into the specific interactions of this compound with metabolic pathways are ongoing.

Anti-inflammatory Properties

Thiazolidine derivatives are recognized for their anti-inflammatory effects. They can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, positioning them as potential candidates for treating inflammatory diseases.

Study on Antibacterial Activity

A study evaluated a series of thiazolidinones against E. coli and S. aureus. The findings indicated that structural modifications significantly influenced antibacterial potency, highlighting the importance of chemical design in developing effective antimicrobial agents.

Antioxidant Assessment

Research on thiazolidinone derivatives showed their capability to effectively reduce oxidative stress markers in vitro. This suggests their potential use as therapeutic antioxidants in clinical applications.

Antidiabetic Evaluation

In a diabetic rat model, a thiazolidine derivative demonstrated improved glucose tolerance and significantly reduced HbA1c levels compared to controls. These findings support further exploration of this compound's antidiabetic properties.

Mechanism of Action

The mechanism of action of N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N’-[2-(morpholin-4-yl)ethyl]ethanediamide involves its interaction with specific molecular targets and pathways. The thiazolidine ring and morpholine moiety may play crucial roles in binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The target compound’s ethanediamide linker distinguishes it from analogs with single amide bonds (e.g., acetamide derivatives in and ). Key comparisons include:

Compound Core Structure Substituents Key Functional Groups
Target Compound Ethanediamide 4-(1,1-dioxothiazolidin-2-yl)phenyl; 2-(morpholin-4-yl)ethyl Thiazolidinone dioxo ring, morpholine
(E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide () Benzamide 2,4-dioxothiazolidin-5-ylidene; phenyl Thiazolidinone dioxo ring, conjugated double bond
N-{2-[2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl}-N'-(4-methoxyphenyl)ethanediamide () Ethanediamide Thiazolo-triazol; 4-fluorophenyl; 4-methoxyphenyl Thiazolo-triazol heterocycle, electron-withdrawing (F) and donating (OCH₃) groups
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones () Triazole-thione Sulfonylphenyl; difluorophenyl Triazole-thione tautomer, sulfonyl group
  • Thiazolidinone vs.
  • Substituent Effects : The morpholine group in the target compound improves aqueous solubility compared to lipophilic substituents like trifluoromethylbenzyl () or 4-fluorophenyl (). The methoxyphenyl group in ’s analog introduces steric bulk and electron donation, which may reduce metabolic stability compared to the target’s morpholine .

Spectroscopic Characterization

IR and NMR data from analogs provide benchmarks for the target compound:

  • IR Spectroscopy: Thiazolidinone C=O and S=O stretches: ~1660–1680 cm⁻¹ () and ~1240–1258 cm⁻¹ () .
  • ¹H-NMR :

    • Morpholine protons: Expected as a singlet at δ 3.6–3.8 ppm (CH₂CH₂O), distinct from imidazolidin-ylidene NH signals (δ 8.0–10.0 ppm in ) .
    • Aromatic protons in the dioxothiazolidinylphenyl group: Likely deshielded (δ 7.5–8.0 ppm) due to electron-withdrawing sulfonyl groups .

Biological Activity

N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N'-[2-(morpholin-4-yl)ethyl]ethanediamide is a complex organic compound with potential therapeutic applications. Its unique structural features, including a thiazolidine ring and morpholine moiety, suggest diverse biological activities. This article reviews the current understanding of its biological activity, synthesizing findings from various studies.

PropertyValue
Chemical Formula C12H16N2O3S
Molecular Weight 268.34 g/mol
IUPAC Name This compound
CAS Number 949204-52-8

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The thiazolidine ring can modulate enzyme activity while the morpholine group may enhance solubility and bioavailability.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as diabetes and cancer.
  • Receptor Modulation : Interaction with receptor sites could alter signaling pathways associated with inflammation and pain.

Antimicrobial Activity

Research indicates that thiazolidine derivatives exhibit significant antimicrobial properties. A study on related compounds showed effective inhibition against various bacterial strains, including E. coli and S. aureus, suggesting that this compound may also possess similar properties due to its structural analogies .

Antioxidant Activity

Thiazolidine derivatives have demonstrated antioxidant capabilities, which are crucial for mitigating oxidative stress-related diseases. The presence of the dioxo group in the structure enhances electron donation, thus neutralizing free radicals .

Anti-inflammatory Properties

Compounds with thiazolidine cores have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This suggests potential applications in treating inflammatory diseases .

Case Studies

  • Study on Thiazolidinone Derivatives : A comprehensive review highlighted that modifications on the thiazolidinone scaffold significantly influenced biological activity. Compounds with electron-withdrawing groups exhibited enhanced antibacterial activity compared to their non-substituted counterparts .
  • Morpholine Derivatives : Research into morpholine-containing compounds has shown promising results in terms of anti-cancer activity. These compounds were found to induce apoptosis in cancer cell lines through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of thiazolidine derivatives:

Substituent TypeEffect on Activity
Electron-Withdrawing Groups Increased antibacterial activity
Alkyl Substituents on Morpholine Enhanced solubility and bioavailability

Q & A

Q. What are the recommended strategies for optimizing the synthesis of N-[4-(1,1-dioxo-1λ⁶,2-thiazolidin-2-yl)phenyl]-N'-[2-(morpholin-4-yl)ethyl]ethanediamide?

Synthetic routes for ethanediamide derivatives often involve multi-step reactions, including amide coupling, heterocyclic ring formation, and functional group modifications. Key steps include:

  • Amide bond formation : Use coupling agents like HATU or EDCI with DMF as a solvent to minimize side reactions .
  • Thiazolidine ring synthesis : Optimize sulfur oxidation conditions (e.g., H₂O₂ or mCPBA) to achieve the 1,1-dioxo configuration without over-oxidation .
  • Purification : Employ gradient HPLC with a C18 column and acetonitrile/water mobile phase to resolve polar byproducts .

Q. How can structural characterization of this compound be validated with conflicting crystallographic data?

Discrepancies in crystallographic data may arise from polymorphism or solvent inclusion. To resolve this:

  • Use SHELXL for refinement against high-resolution data to confirm bond lengths and angles .
  • Perform PXRD (powder X-ray diffraction) to compare experimental and simulated patterns, identifying polymorphic forms .
  • Validate hydrogen bonding networks via DFT calculations (e.g., B3LYP/6-31G*) to correlate with experimental IR and NMR results .

Q. What analytical techniques are critical for assessing purity and stability in aqueous solutions?

  • LC-MS : Detect degradation products (e.g., hydrolysis of the morpholine or thiazolidine rings) using electrospray ionization in positive/negative modes .
  • Stability studies : Monitor pH-dependent degradation (pH 3–9) at 37°C over 72 hours, with UV-Vis spectroscopy tracking absorbance shifts at λ = 260–280 nm .
  • NMR : Use ¹H-¹³C HSQC to confirm structural integrity post-storage, focusing on amide proton signals (δ 7.5–8.5 ppm) .

Advanced Research Questions

Q. How can in vitro and in vivo bioactivity discrepancies be systematically addressed?

Contradictions often arise from metabolic instability or poor bioavailability. Mitigation strategies include:

  • Prodrug design : Introduce ester or carbamate groups at the ethanediamide moiety to enhance membrane permeability .
  • Metabolic profiling : Use liver microsomes (human/rodent) with LC-MS/MS to identify major Phase I metabolites (e.g., morpholine N-oxidation) .
  • PK/PD modeling : Correlate plasma concentration-time curves (AUC, Cₘₐₓ) with target engagement using SPR (surface plasmon resonance) .

Q. What computational methods are effective for predicting target interactions of this compound?

  • Molecular docking : Use AutoDock Vina with the thiazolidine-dione ring as a pharmacophore anchor, targeting enzymes like COX-2 or kinases .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability, focusing on hydrogen bonds between the morpholine group and catalytic residues .
  • QSAR modeling : Train models with descriptors like logP, polar surface area, and H-bond donors to predict IC₅₀ values against cancer cell lines .

Q. How can conflicting cytotoxicity data across cell lines be resolved?

Variability may stem from differential expression of efflux pumps (e.g., P-gp) or metabolic enzymes. Approaches include:

  • ABC transporter inhibition : Co-treat with verapamil (P-gp inhibitor) and reassess IC₅₀ in resistant lines (e.g., MCF-7/ADR) .
  • Transcriptomics : Perform RNA-seq on sensitive vs. resistant cells to identify upregulated detoxification pathways (e.g., GST or CYP3A4) .
  • 3D spheroid models : Compare 2D vs. 3D cytotoxicity to evaluate penetration efficiency, using confocal microscopy with fluorescent analogs .

Q. What strategies improve selectivity for primary targets over off-target enzymes?

  • Fragment-based screening : Identify minimal pharmacophores via SPR to eliminate non-specific interactions .
  • Alchemical free energy calculations : Use FEP+ (Schrödinger) to predict ΔΔG values for binding to homologous proteins (e.g., HDAC1 vs. HDAC6) .
  • Covalent docking : Probe reactive groups (e.g., thiazolidine sulfur) for irreversible inhibition, validated by mass spectrometry .

Methodological Resources

TechniqueApplication ExampleReference
SHELXLHigh-resolution crystallographic refinement of the thiazolidine-dione moiety
LC-MS/MSDegradation product identification under accelerated stability conditions
MD SimulationsBinding mode stabilization of the morpholine group in kinase pockets
SPRReal-time kinetics for target engagement (e.g., COX-2 inhibition)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.